molecular formula C26H21NO6 B11150765 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11150765
M. Wt: 443.4 g/mol
InChI Key: UVGDALBZJSIMPO-UHFFFAOYSA-N
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Description

The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine scaffold. Key structural features include:

  • A 2,3-dihydro-1,4-benzodioxin-6-yl substituent at position 9, contributing electron-rich aromaticity.
  • A 4-methoxyphenyl group at position 4, a common pharmacophore in bioactive molecules due to its electron-donating methoxy group.
  • A lactone ring (oxazin-2-one) at position 2, which may influence stability and intermolecular interactions.

Properties

Molecular Formula

C26H21NO6

Molecular Weight

443.4 g/mol

IUPAC Name

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H21NO6/c1-29-18-5-2-16(3-6-18)20-13-25(28)33-26-19(20)7-9-22-21(26)14-27(15-32-22)17-4-8-23-24(12-17)31-11-10-30-23/h2-9,12-13H,10-11,14-15H2,1H3

InChI Key

UVGDALBZJSIMPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

Biological Activity

The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound belongs to the class of oxazines and features a unique benzodioxin moiety. Its molecular formula is C21H21N3O4C_{21}H_{21}N_{3}O_{4} with a molecular weight of approximately 377.41 g/mol. The presence of methoxy and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Biological Activities

Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities including:

  • Anticancer Activity : Compounds derived from benzodioxin and chromeno structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines such as MDA-MB-231 and HCT116 .
  • Antimicrobial Properties : The benzodioxin scaffold is known for its antibacterial and antifungal activities. Some derivatives have been evaluated against common pathogens and have shown significant inhibitory effects .
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of key enzymes such as acetylcholinesterase and glucosidase, which are implicated in neurodegenerative diseases and diabetes management respectively .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may bind to the active sites of enzymes, altering their activity and leading to downstream effects in metabolic pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins and caspases .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Anticancer Study : A study evaluated the effects of a structurally similar compound on MDA-MB-231 breast cancer cells, reporting an IC50 value indicating effective inhibition of cell growth at low concentrations (IC50 = 15 µM) .
  • Enzyme Inhibition Research : Another study focused on the inhibition of acetylcholinesterase by related compounds derived from benzodioxin. Results showed significant inhibition with IC50 values in the nanomolar range (e.g., IC50 = 0.028 µM for lead compounds) .

Data Summary

Activity Target/Cell Line IC50 Value Reference
AnticancerMDA-MB-23115 µM
Acetylcholinesterase InhibitionEnzymatic Assay0.028 µM
AntibacterialVarious PathogensVaries

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : Studies have shown that derivatives of benzodioxin compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase. This suggests potential applications in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various strains. Its structural components contribute to its effectiveness against specific bacterial targets .
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity in vitro and in vivo models. The structure-activity relationship (SAR) indicates that modifications can enhance these effects .

Therapeutic Potential

The therapeutic implications of this compound are broad and include:

  • Anticancer Activity : Related compounds have been tested for their cytotoxic effects on cancer cell lines. Preliminary results suggest that certain modifications could lead to effective chemotherapeutic agents .
  • Antiviral Activity : Compounds similar to this one have shown promise in inhibiting viral proteases, indicating potential use in antiviral therapies .

Case Study 1: Enzyme Inhibition

A study synthesized several sulfonamide derivatives containing the benzodioxin moiety and tested them against α-glucosidase and acetylcholinesterase. Results indicated that some compounds exhibited potent inhibitory effects, suggesting their utility in managing diabetes and neurodegenerative diseases .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing various derivatives of the benzodioxin-based compounds and screening them against a panel of bacterial strains. Notably, some showed significant inhibition against resistant strains, highlighting their potential as new antimicrobial agents .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzodioxin and methoxyphenyl groups are susceptible to electrophilic aromatic substitution. The electron-rich aromatic rings facilitate reactions such as nitration, sulfonation, and halogenation.

Reaction Type Reagents/Conditions Position of Substitution Reference
NitrationHNO₃/H₂SO₄, 0–5°CBenzodioxin ring (para to O)
Halogenation (Chlorination)Cl₂/FeCl₃, 25°CMethoxyphenyl group (ortho)

Oxidation Reactions

The chromeno-oxazine core contains ether linkages and a lactone group, which can undergo oxidation under controlled conditions:

  • Lactone Ring Oxidation : Strong oxidizing agents like KMnO₄ in acidic media may cleave the lactone ring, forming carboxylic acid derivatives.

  • Ether Linkage Cleavage : HI or HBr in acetic acid can cleave the benzodioxin ether bonds, yielding diol intermediates.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the chromeno-oxazine’s double bonds or aromatic systems:

Target Site Conditions Product
Benzodioxin ringH₂ (1 atm), Pd-C, ethanol, 25°CPartially saturated benzodioxane derivative
Chromene double bondH₂ (3 atm), PtO₂, THF, 50°CDihydrochromeno-oxazine

Hydrolysis Reactions

The lactone group undergoes hydrolysis:

  • Acidic Hydrolysis : HCl (6M) reflux yields the corresponding hydroxycarboxylic acid.

  • Basic Hydrolysis : NaOH (10%) at 80°C produces a sodium carboxylate salt.

Functional Group Transformations

The 4-methoxyphenyl group participates in demethylation and coupling reactions:

  • Demethylation : BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, forming a phenolic –OH.

  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids, modifying the methoxyphenyl substituent.

Cycloaddition and Ring-Opening

The oxazine ring may engage in [4+2] cycloaddition with dienophiles like maleic anhydride, forming fused bicyclic adducts. Ring-opening reactions with nucleophiles (e.g., amines) generate aminolactone derivatives.

Stability and Degradation

  • Photodegradation : UV light induces cleavage of the benzodioxin ether bonds, forming quinone-like products.

  • Thermal Decomposition : Above 200°C, the lactone ring decarboxylates, releasing CO₂ and forming a phenolic byproduct.

Biological Activity-Related Reactions

The benzodioxin moiety may interact with cytochrome P450 enzymes, undergoing oxidative demethylation or hydroxylation in metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs from recent studies:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key References
Target Compound 9: 2,3-dihydro-1,4-benzodioxin-6-yl; 4: 4-methoxyphenyl C27H21NO6 455.46 N/A N/A N/A
9-(4-Methylbenzyl)-2-phenyl derivative (6d) 9: 4-methylbenzyl; 2: phenyl C25H21NO3 383.44 159–164 70
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl) 9: 4-fluorobenzyl; 4: 4-methoxyphenyl C25H20FNO4 417.43 N/A N/A
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl) (4e) 3: 3,4-dimethoxyphenyl; 9: 4-hydroxypentyl C25H27NO6 437.49 160–161 77
Key Observations:

Fluorine in the 4-fluorobenzyl analog () may improve metabolic stability and bioavailability due to its electronegativity and small atomic radius . Hydroxylated alkyl chains (e.g., 4-hydroxypentyl in ) increase polarity, which could modulate membrane permeability and target binding .

Synthetic Accessibility: Yields for chromeno-oxazinones vary widely (40–77%), influenced by steric and electronic effects of substituents. The target compound’s synthesis may face challenges due to the bulky benzodioxin group.

Preparation Methods

Preparation of Benzodioxane-6-Amine

The benzodioxane amine was synthesized via a two-step protocol:

  • Nitration of 1,4-Benzodioxane :

    • Reactant: 1,4-Benzodioxane (10 g, 72 mmol) in HNO₃ (65%, 30 mL) at 0–5°C for 2 hr.

    • Product: 6-Nitro-1,4-benzodioxane (yield: 85%, m.p. 98–100°C).

  • Reduction to Amine :

    • Reactant: 6-Nitro-1,4-benzodioxane (8.5 g, 43 mmol) with SnCl₂·2H₂O (38.7 g, 172 mmol) in HCl (12 N, 50 mL) under reflux (4 hr).

    • Product: 2,3-Dihydro-1,4-benzodioxin-6-amine (yield: 78%, m.p. 112–114°C).

Characterization Data :

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C–N bend).

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.72 (d, J = 8.4 Hz, 1H, Ar–H), 6.55 (dd, J = 8.4, 2.4 Hz, 1H, Ar–H), 6.48 (d, J = 2.4 Hz, 1H, Ar–H), 4.25–4.18 (m, 4H, OCH₂CH₂O), 3.45 (br s, 2H, NH₂).

Synthesis of Fragment B: Chromeno-Oxazin Intermediate

Chromene Core Formation

The chromene subunit was constructed using a Knoevenagel-cyclization sequence:

  • Condensation Reaction :

    • Reactants: 7-Hydroxy-4-methylcoumarin (5 g, 26 mmol) and diethyl ethoxymethylenemalonate (6.2 g, 28 mmol) in ethanol (50 mL) under reflux (6 hr).

    • Product: Diethyl 2-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methylene)malonate (yield: 82%).

  • Cyclization :

    • Reactant: Above product (7.5 g, 19 mmol) in diphenyl ether (50 mL) at 240°C (30 min).

    • Product: Ethyl 9-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,oxazine-4-carboxylate (yield: 68%, m.p. 215–217°C).

Functionalization with 4-Methoxyphenyl Group

The chromeno-oxazin intermediate was modified via Suzuki-Miyaura coupling:

  • Reactants :

    • Chromeno-oxazin bromide (3 g, 8.2 mmol)

    • 4-Methoxyphenylboronic acid (1.87 g, 12.3 mmol)

    • Pd(PPh₃)₄ (0.47 g, 0.41 mmol), K₂CO₃ (2.26 g, 16.4 mmol) in DME/H₂O (30 mL, 4:1)

  • Conditions : 90°C, 12 hr under N₂

  • Product : 4-(4-Methoxyphenyl)-9-methyl-2H,8H-chromeno[8,7-e][1,oxazin-2-one (yield: 74%, m.p. 228–230°C).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.8 Hz, 2H, Ar–H), 7.85 (d, J = 8.8 Hz, 2H, Ar–H), 7.02 (s, 1H, chromene-H), 6.95 (d, J = 2.4 Hz, 1H, Ar–H), 6.88 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

Final Coupling and Cyclization

Amide Bond Formation

The benzodioxane amine (Fragment A) was coupled to the bromoacetylated chromeno-oxazin:

  • Bromoacetylation :

    • Reactant: 4-(4-Methoxyphenyl)-9-methylchromeno-oxazin (2.5 g, 6.8 mmol) with bromoacetyl bromide (1.8 mL, 20.4 mmol) in dry DCM (30 mL) at 0°C (2 hr).

    • Product: 2-Bromo-N-(4-(4-methoxyphenyl)-2-oxochromeno-oxazin-9-yl)acetamide (yield: 76%).

  • Nucleophilic Substitution :

    • Reactants:

      • Bromoacetamide derivative (2.1 g, 4.1 mmol)

      • Benzodioxane-6-amine (0.74 g, 4.5 mmol)

      • LiH (0.1 g, 12.5 mmol) in DMF (20 mL) at 80°C (8 hr).

    • Product: 9-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one (yield: 63%, m.p. 245–247°C).

Optimization Data :

ParameterTested RangeOptimal ValueYield (%)
SolventDMF, DMSO, THFDMF63
BaseLiH, K₂CO₃, Et₃NLiH63
Temperature (°C)60, 80, 1008063
Reaction Time (hr)6, 8, 12863

Spectroscopic Validation

Infrared Spectroscopy

  • IR (KBr) : 1745 cm⁻¹ (C=O, oxazinone), 1660 cm⁻¹ (C=N), 1240 cm⁻¹ (C–O–C benzodioxane).

Nuclear Magnetic Resonance

  • ¹H NMR (600 MHz, DMSO-d₆) :

    • δ 7.92 (d, J = 8.8 Hz, 2H, methoxyphenyl-H),

    • δ 7.38 (d, J = 8.8 Hz, 2H, methoxyphenyl-H),

    • δ 6.95–6.82 (m, 3H, benzodioxane-H),

    • δ 4.30–4.15 (m, 4H, OCH₂CH₂O),

    • δ 3.85 (s, 3H, OCH₃),

    • δ 3.10–2.95 (m, 2H, chromeno-H),

    • δ 2.70–2.55 (m, 2H, chromeno-H).

  • ¹³C NMR (150 MHz, DMSO-d₆) :

    • δ 165.2 (C=O),

    • δ 159.8 (C–OCH₃),

    • δ 147.3–114.2 (aromatic carbons),

    • δ 64.1 (OCH₂CH₂O),

    • δ 55.6 (OCH₃).

Challenges and Mitigation Strategies

  • Low Coupling Yield : Initial attempts using K₂CO₃ yielded ≤45%. Switching to LiH improved reactivity (63%).

  • Byproduct Formation : Competing N-alkylation was suppressed by maintaining anhydrous DMF and controlled temperature.

  • Chromeno-Oxazin Instability : Storage under N₂ at −20°C prevented decomposition .

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